1,4,5,8-Naphthalenetetracarboxylic acid

Description

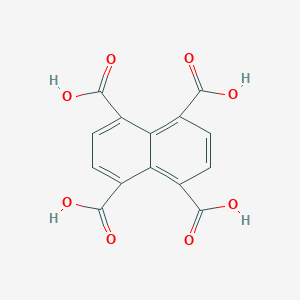

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,4,5,8-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAPPGSPBNVTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059592 | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-97-2 | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4,5,8-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-NAPHTHALENE TETRACARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB96NX2F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Crystalline Architecture of 1,4,5,8-Naphthalenetetracarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 1,4,5,8-Naphthalenetetracarboxylic Acid, a molecule of significant interest to researchers, scientists, and professionals in drug development and materials science. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents visualizations of the experimental workflow and molecular packing.

Core Crystallographic Data

The crystal structure of this compound, specifically its dihydrate form, has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. Two primary crystallographic datasets are available in the Crystallography Open Database (COD), under the identification codes 4502289 and 4502290. These datasets provide the foundational quantitative information for understanding the solid-state arrangement of this molecule.

A summary of the key crystallographic parameters from these datasets is presented below, offering a clear comparison of the unit cell dimensions and other critical values.

| Parameter | COD ID: 4502289 | COD ID: 4502290 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.397(2) | 8.397(2) |

| b (Å) | 10.403(2) | 10.403(2) |

| c (Å) | 7.935(2) | 7.935(2) |

| α (°) | 90 | 90 |

| β (°) | 114.68(3) | 114.68(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 630.2(3) | 630.2(3) |

| Z | 2 | 2 |

| Calculated Density (g/cm³) | 1.790 | 1.790 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound dihydrate is achieved through the well-established technique of single-crystal X-ray diffraction. This method provides precise information about the three-dimensional arrangement of atoms within a crystal. The general workflow for this experimental protocol is outlined below.

1. Crystal Growth: High-quality single crystals of this compound dihydrate are typically grown from an aqueous solution. Slow evaporation of the solvent allows for the formation of well-ordered crystals suitable for diffraction experiments.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected on a detector.

3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters. This iterative process continues until the calculated diffraction pattern closely matches the observed pattern.

Molecular Packing and Intermolecular Interactions

The crystal structure of this compound dihydrate is characterized by a network of intermolecular interactions that dictate the overall packing arrangement. The planar naphthalene (B1677914) core is a key feature, and the four carboxylic acid groups, along with the water molecules of hydration, participate in extensive hydrogen bonding.

These hydrogen bonds create a robust three-dimensional network, leading to a stable crystalline lattice. The packing is also influenced by π-π stacking interactions between the aromatic naphthalene rings of adjacent molecules. Understanding these interactions is crucial for predicting the material's properties and for designing new crystalline forms with desired characteristics.

Theoretical Foundations of Naphthalenediimide Electronic Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalenediimides (NDIs) are a class of organic molecules that have garnered significant attention across various scientific disciplines, including materials science, electronics, and medicinal chemistry. Their rigid, planar aromatic core and tunable electronic properties make them versatile building blocks for functional materials and bioactive agents. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to understand and modulate the electronic characteristics of NDIs, with a focus on computational studies and key experimental validation techniques.

Core Concepts in NDI Electronics: A Theoretical Perspective

The electronic behavior of NDIs is fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals dictate the molecule's ability to donate or accept electrons, its optical absorption and emission properties, and its overall stability. Theoretical calculations, primarily based on Density Functional Theory (DFT), are indispensable tools for predicting and understanding these properties.

Key Electronic Parameters

-

HOMO and LUMO Energies: The HOMO level is associated with the ionization potential (the energy required to remove an electron), while the LUMO level relates to the electron affinity (the energy released when an electron is added). A low-lying LUMO is characteristic of good electron acceptors, a key feature of NDIs.

-

Energy Gap (E_gap): The difference between the HOMO and LUMO energies is the energy gap, which is a crucial parameter determining the molecule's electronic and optical properties. A smaller energy gap generally leads to absorption at longer wavelengths.

-

Ionization Potential (IP) and Electron Affinity (EA): These are the energies required to remove an electron and the energy released when an electron is gained, respectively. They are directly related to the HOMO and LUMO energies.

-

Reorganization Energy (λ): This parameter, central to Marcus theory of electron transfer, quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. A low reorganization energy is desirable for efficient charge transport.[1][2]

Computational Workflow for NDI Electronic Properties

Theoretical investigations of NDI electronic properties typically follow a standardized computational workflow. This process allows for the systematic prediction and analysis of their behavior at the molecular level.

References

Molecular modeling of 1,4,5,8-Naphthalenetetracarboxylic acid derivatives

An In-depth Technical Guide to the Molecular Modeling of 1,4,5,8-Naphthalenetetracarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Derivatives of this compound, particularly the diimide (NDI) forms, represent a versatile class of molecules with significant applications in materials science and medicinal chemistry.[1][2] Their planar aromatic core and electron-accepting properties make them prime candidates for development as anticancer and antimicrobial agents, primarily through their interaction with nucleic acids like DNA.[3][4][5] Specifically, their ability to bind to and stabilize G-quadruplex (G4) structures, which are prevalent in telomeres and oncogene promoter regions, has made them a focal point in targeted cancer therapy.[4][6][7]

Molecular modeling is an indispensable tool for dissecting the structure-activity relationships of these derivatives.[6] Computational techniques such as molecular docking and molecular dynamics simulations provide crucial insights into the binding modes of NDIs with their biological targets, helping to validate experimental findings and guide the rational design of new, more potent therapeutic agents.[6][8] This guide provides a technical overview of the molecular modeling approaches for NDI derivatives, supplemented with relevant experimental protocols and quantitative data.

Core Molecular Modeling Workflow

The development and evaluation of NDI derivatives typically follow an integrated workflow that combines chemical synthesis, biophysical characterization, and computational modeling. This iterative process allows for the refinement of molecular structures to optimize their binding affinity and selectivity for targets like G-quadruplex DNA.

Caption: General workflow for the design and evaluation of NDI derivatives.

Molecular Modeling Techniques

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. For NDI derivatives, this is commonly used to investigate interactions with G-quadruplexes or DNA duplexes. The process helps identify key interactions, such as π-stacking with G-quartets and electrostatic interactions between the ligand's side chains and the DNA grooves or loops.[6]

Caption: A typical workflow for molecular docking studies of NDI derivatives.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. These simulations provide a dynamic view of the binding, revealing conformational changes in both the NDI ligand and the DNA target, the role of solvent molecules, and a more refined estimation of binding free energies.[6]

Experimental Protocols

Detailed experimental validation is critical for any molecular modeling study. Below are methodologies for key experiments cited in the study of NDI derivatives.

Protocol 1: Synthesis of NDI Derivatives

Symmetrical NDI derivatives are typically prepared through a one-step condensation reaction.[2]

-

Reactants: 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) and two equivalents of a primary amine.

-

Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or isopropanol (B130326) is used.[2][9]

-

Procedure: a. Dissolve NDA and the primary amine in the chosen solvent in a round-bottom flask. b. Heat the reaction mixture, typically between 70-110 °C, and stir for 12-24 hours under an inert atmosphere (e.g., argon).[2][10] c. Monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the mixture and precipitate the product by adding a non-solvent like water or 1N HCl.[10] e. Filter the crude product, wash it with water, and dry it.

-

Purification: Purify the product using column chromatography on silica (B1680970) gel or by recrystallization.[10]

-

Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[10]

Protocol 2: Circular Dichroism (CD) Spectroscopy for DNA Binding

CD spectroscopy is used to detect conformational changes in DNA structures upon ligand binding.[6]

-

Sample Preparation: a. Prepare a stock solution of the DNA oligonucleotide (e.g., a G-quadruplex forming sequence) in a suitable buffer (e.g., 20 mM potassium phosphate (B84403), 100 mM KCl, pH 7.0).[11] b. Anneal the DNA to ensure proper folding by heating to 95 °C for 5 minutes, followed by slow cooling to room temperature. c. Prepare a stock solution of the NDI derivative in the same buffer or a co-solvent like DMSO.

-

Titration: a. Place a fixed concentration of the DNA solution (e.g., 2 µM) in a quartz cuvette.[11] b. Record the initial CD spectrum, typically from 220 nm to 320 nm. c. Add increasing molar equivalents of the NDI derivative to the DNA solution.[11] d. Allow the system to equilibrate for a few minutes after each addition before recording the spectrum.

-

Analysis: Analyze the changes in the CD signal. For G-quadruplexes, characteristic changes, such as an increase in the band at 290 nm, indicate ligand-induced stabilization or conformational shifts.[6]

Protocol 3: FRET Melting Assay

Fluorescence Resonance Energy Transfer (FRET) melting assays are employed to quantify the thermal stabilization of a G-quadruplex by a ligand.

-

Materials: A G-quadruplex-forming oligonucleotide dual-labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA).

-

Procedure: a. Prepare solutions of the labeled oligonucleotide in a buffered solution (e.g., 50-60 mM K⁺-containing buffer) in the absence (control) and presence of the NDI derivative at various DNA/ligand ratios (e.g., 1:2.5, 1:5).[6] b. Place the samples in a real-time PCR instrument. c. Heat the samples gradually from room temperature to ~95 °C, measuring the fluorescence intensity at regular intervals.

-

Analysis: a. As the G-quadruplex unfolds (melts), the fluorophore and quencher separate, leading to an increase in fluorescence. b. Plot the normalized fluorescence versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded. c. The change in melting temperature (ΔTm) is calculated as (Tm of DNA with ligand) - (Tm of DNA alone). A positive ΔTm indicates stabilization.

Quantitative Data Summary

The interaction of NDI derivatives with G-quadruplex DNA and their resulting biological activity can be quantified. The tables below summarize representative data from the literature.

Table 1: G-Quadruplex Stabilization by Tetrasubstituted NDI Derivatives

| Compound ID | G-Quadruplex Target | K⁺ (mM) | DNA/NDI Ratio | ΔTm (°C) | Assay Type |

| 106 | c-kit2 | 50 | 1:2.5 | High | FRET-Melting[6] |

| 152 | c-kit2 | 50 | 1:2.5 | High | FRET-Melting[6] |

| 153 | HSP90A | 60 | 1:5 | High | FRET-Melting[6] |

| 139 | HSP90A | 60 | 1:5 | High Selectivity | FRET-Melting[6] |

| 142 | HSP90A | 60 | 1:5 | High Selectivity | FRET-Melting[6] |

| 150 | HSP90A | 60 | 1:10 | High Selectivity* | FRET-Melting[6] |

*Selectivity is based on the ratio of ΔTm (G-quadruplex) / ΔTm (duplex DNA).[6]

Table 2: Thermodynamic Parameters of NDI-G-Quadruplex Binding

| Compound Type | Driving Force | Entropic Contribution | Implication |

| Disubstituted (2, 30, 32, 39) | Enthalpy | Negative | Complex is less flexible than free G4[6] |

| Cyclic (200, 201, 202) | Enthalpy | Negative | Complex is less flexible than free G4[6] |

Binding Interactions and Signaling

The primary mechanism of action for many NDI derivatives involves direct interaction with nucleic acid structures. For G-quadruplexes, the binding is multifaceted, driven by favorable enthalpic contributions.

Caption: Key interactions between an NDI derivative and a G-quadruplex structure.

The planar NDI core primarily engages in π-stacking interactions with the terminal G-quartets of the G-quadruplex, which is the main driving force for binding.[6][7] Additionally, the side chains, often bearing positive charges, interact with the negatively charged phosphate backbone in the grooves and loops, contributing to binding affinity and selectivity.[6][7] This binding stabilizes the G-quadruplex structure, which can interfere with critical cellular processes like telomere maintenance and oncogene transcription, leading to an anticancer effect.

References

- 1. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The synthesis and screening of 1,4,5,8-naphthalenetetracarboxylic diimide-peptide conjugates with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The versatile NDI-based compounds: emerging anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 5. Naphthalenetetracarboxylic diimide - Wikipedia [en.wikipedia.org]

- 6. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands | MDPI [mdpi.com]

- 8. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. i-rep.emu.edu.tr [i-rep.emu.edu.tr]

- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 11. DNA Binding Mode Analysis of a Core-Extended Naphthalene Diimide as a Conformation-Sensitive Fluorescent Probe of G-Quadruplex Structures [mdpi.com]

An In-Depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxylic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Naphthalenetetracarboxylic acid (NTCA) is a polycyclic aromatic compound that serves as a crucial building block in the synthesis of a variety of functional materials. Its rigid, planar naphthalene (B1677914) core and four carboxylic acid groups impart unique electronic and self-assembly properties, making it a molecule of significant interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of NTCA, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug development.

Physical and Chemical Properties

This compound is a white to light-yellow crystalline solid. Its fundamental properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₈ | [1] |

| Molecular Weight | 304.21 g/mol | [1] |

| IUPAC Name | Naphthalene-1,4,5,8-tetracarboxylic acid | [1] |

| CAS Number | 128-97-2 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

Solubility and Melting Point

| Property | Value | Reference |

| Water Solubility | Sparingly soluble | [3] |

| Organic Solvent Solubility | Insoluble in ethanol, chloroform, and benzene. Soluble in aqueous acetone. | [2] |

| Melting Point | >300 °C (decomposes) |

Acidity

The four carboxylic acid groups of NTCA exhibit distinct pKa values, which are crucial for its behavior in different chemical environments.

| pKa Value | Value | Reference |

| pKa₁ | 3.24 | [3][4][5] |

| pKa₂ | 5.13 | [3][4][5] |

| pKa₃ | 6.25 | [3][4][5] |

Experimental Protocols

Synthesis of this compound from Pyrene (B120774)

A common and industrially relevant method for the synthesis of NTCA involves the oxidation of pyrene.[6][7][8][9] The general scheme for this multi-step process is outlined below.

Detailed Methodology:

A detailed, multi-step laboratory procedure derived from patented industrial processes is as follows:[10][11]

-

Halogenation of Pyrene: Pyrene is first converted to a 1,3,6,8-tetrahalogenated pyrene (e.g., tetrachloropyrene or tetrabromopyrene) through reaction with the corresponding halogen in a suitable solvent like nitrobenzene.[11]

-

Oxidative Dehalogenation: The resulting tetrahalogenated pyrene is then treated with oleum (B3057394) (fuming sulfuric acid). This step leads to an oxidative dehalogenation, forming a hexahydropyrenetetrone derivative.[10]

-

Final Oxidation: The intermediate pyrenetetrone derivative is subsequently oxidized to yield this compound. This final oxidation can be achieved using strong oxidizing agents such as nitric acid in sulfuric acid or an aqueous alkaline solution of hypochlorite.[6][10]

Purification by Recrystallization

Crude NTCA can be purified to a high degree of purity through a process involving the differential solubility of its alkali metal salts.[10][12]

Detailed Methodology: [10]

-

Dissolution: Impure NTCA is dissolved in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide) to form the water-soluble tetra-alkali metal salt.

-

Filtration of Impurities: Any insoluble impurities are removed by filtration.

-

Selective Precipitation: The clarified solution is then carefully acidified to a pH of 4-5 using a strong acid (e.g., hydrochloric acid) at a temperature below 45 °C. This causes the di-alkali metal salt of NTCA to crystallize out of solution.

-

Isolation of the Di-alkali Salt: The crystalline di-alkali metal salt is separated by filtration.

-

Conversion to Pure NTCA: The isolated di-alkali metal salt is then treated with a strong acid at a temperature ranging from 20 to 100 °C to yield highly pure this compound or its 1,8-monoanhydride.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid-state analysis, a KBr pellet is typically prepared. A small amount of finely ground NTCA (approximately 1-2 mg) is intimately mixed with about 200-300 mg of dry, spectroscopy-grade KBr powder. The mixture is then pressed under high pressure (typically 8-10 tons) in a die to form a thin, transparent pellet.[13][14][15][16][17]

-

Expected Spectra: The FTIR spectrum of NTCA is characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹) and the C=O stretching of the carboxyl groups (typically in the region of 1700-1725 cm⁻¹).[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to its limited solubility in common deuterated solvents, obtaining a high-resolution ¹H NMR spectrum of the free acid can be challenging. Spectra of its dianhydride derivative in solvents like DMSO-d₆ show a characteristic singlet for the aromatic protons.[2][19] For the tetracarboxylic acid itself, a spectrum can be obtained in a suitable solvent, which would show a singlet for the four equivalent aromatic protons.[1][20]

-

Sample Preparation: A typical sample preparation would involve dissolving a few milligrams of the compound in a deuterated solvent and transferring it to an NMR tube.

UV-Visible (UV-Vis) Spectroscopy

-

Methodology: The UV-Vis spectrum of NTCA or its derivatives is typically recorded in an aqueous solution or a suitable organic solvent. The concentration of the solution should be adjusted to obtain absorbance values within the linear range of the spectrophotometer (usually between 0.1 and 1.0).[4][5][21]

-

Expected Spectra: The spectrum is characterized by absorption maxima in the UV region, which are indicative of the π-π* transitions within the naphthalene chromophore.

Mass Spectrometry (MS)

-

Technique: Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of NTCA.[22]

-

Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 304.21).[1]

Applications in Drug Development: Targeting G-Quadruplexes

While this compound itself is primarily a synthetic intermediate, its diimide derivatives (naphthalenediimides, NDIs) have emerged as a promising class of molecules for anticancer drug development. Their primary mechanism of action involves the stabilization of G-quadruplex structures in DNA.[23]

G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of several oncogenes. The stabilization of these structures by small molecules like NDIs can interfere with key cellular processes that are often dysregulated in cancer cells.

Telomere Targeting

Telomeres are repetitive DNA sequences that protect the ends of chromosomes. In most normal cells, telomeres shorten with each cell division, leading to eventual cell senescence or apoptosis. Cancer cells, however, often upregulate the enzyme telomerase, which maintains telomere length and allows for unlimited proliferation.

NDIs can bind to and stabilize G-quadruplex structures within the telomeric DNA. This stabilization can inhibit the activity of telomerase by preventing its access to the telomere ends. The resulting telomere dysfunction can trigger cellular senescence or apoptosis in cancer cells.[23]

Oncogene Promoter Targeting

G-quadruplex forming sequences are also found in the promoter regions of several key oncogenes, such as c-MYC, BCL-2, and KIT. The formation and stabilization of these G-quadruplexes can act as a transcriptional repressor, downregulating the expression of these cancer-promoting genes. NDIs have been shown to selectively bind to these promoter G-quadruplexes, leading to a reduction in oncogene expression and subsequent inhibition of cancer cell growth.

Experimental Evaluation of G-Quadruplex Stabilization and Telomerase Inhibition

G-Quadruplex Binding Assays

The interaction between NDIs and G-quadruplex DNA can be assessed using various biophysical techniques:

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor the conformational changes in DNA upon ligand binding. The characteristic CD signature of a G-quadruplex will be altered upon stabilization by an NDI.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assays: In this assay, a G-quadruplex-forming oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore). The melting temperature (Tm) of the G-quadruplex, which is the temperature at which half of the structure unfolds, is measured. An increase in the Tm in the presence of an NDI indicates stabilization of the G-quadruplex.[23]

-

Affinity Chromatography: The G4-CPG (G-quadruplex on Controlled Pore Glass) assay provides a method for screening the binding affinity and selectivity of ligands for G-quadruplex structures over duplex DNA.[24]

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method used to measure telomerase activity.[25][26][27][28][29][30]

Detailed Methodology: [30]

-

Cell Lysis: Cells are lysed to release their contents, including telomerase.

-

Telomerase Extension: The cell lysate is incubated with a reaction mixture containing a non-telomeric oligonucleotide substrate (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

-

PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer.

-

Detection: The amplified products are typically separated by gel electrophoresis and visualized. The presence of a characteristic ladder of products indicates telomerase activity. The inhibitory effect of an NDI can be quantified by observing the reduction in the intensity of this ladder at various concentrations of the compound.[23][27]

Conclusion

This compound is a versatile platform molecule with significant potential in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic and purification protocols, make it an accessible starting material for further research and development. The demonstrated efficacy of its diimide derivatives as G-quadruplex stabilizing agents highlights a promising avenue for the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers and professionals seeking to explore and utilize the unique characteristics of this important compound.

References

- 1. This compound | C14H8O8 | CID 31422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Mechanism of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride hydrolysis and formation in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride hydrolysis and formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0073464A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. CN113845418B - Synthesis method of 1,4,5, 8-naphthalene tetracarboxylic acid by using naphthalene and carbon dioxide as raw materials - Google Patents [patents.google.com]

- 8. EP0578369A2 - Production process of 1,4,5,8-naphthalene tetracarboxylic acid - Google Patents [patents.google.com]

- 9. US5354899A - Production process of 1,4,5,8-naphthalene tetracarboxylic acid - Google Patents [patents.google.com]

- 10. US4599431A - Process for the preparation of naphthalene-1,4,5,8-tetracarboxylic acid and its 1,8-monoanhydride in a high degree of purity - Google Patents [patents.google.com]

- 11. US2009596A - Process of preparing naphthalene-1,4,5,8-tetracarboxylic acids and new derivatives of such acids - Google Patents [patents.google.com]

- 12. EP0134972B1 - Process for the preparation of naphthalene-1,4,5,8-tetracarboxylic acid and its 1,8-monoanhydride of high purity - Google Patents [patents.google.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. shimadzu.com [shimadzu.com]

- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 16. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 17. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 18. This compound [webbook.nist.gov]

- 19. 1,4,5,8-Naphthalenetetracarboxylic dianhydride(81-30-1) 1H NMR spectrum [chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound [webbook.nist.gov]

- 23. Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. telomer.com.tr [telomer.com.tr]

- 26. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the fluorescence of naphthalenediimide compounds

An In-depth Technical Guide to the Fluorescence of Naphthalenediimide (NDI) Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthalenediimide (NDI) is a prominent class of organic compounds characterized by a planar, electron-deficient aromatic core. This inherent electron-accepting nature makes NDIs exceptional candidates for a wide range of applications, including organic electronics, supramolecular chemistry, and host-guest recognition.[1] While the parent NDI scaffold is known for its robust chemical and thermal stability, it typically exhibits very low fluorescence.[2] However, the photophysical properties of NDIs can be extensively tuned through chemical modification, particularly via substitution at the aromatic core. These modifications have unlocked a new generation of highly fluorescent NDI derivatives, making them powerful tools for chemical sensing, biological imaging, and diagnostics.[3][4]

This technical guide provides a comprehensive overview of the fluorescence of NDI compounds. It delves into the fundamental photophysics, strategies for enhancing emission, mechanisms of fluorescence modulation, and key experimental protocols for their synthesis and characterization.

Core Photophysics of Naphthalenediimide

The fluorescence behavior of NDIs is intrinsically linked to their electronic structure. The parent, core-unsubstituted NDI molecule possesses characteristic UV absorption bands around 340, 357, and 377 nm in acetonitrile.[5] However, its fluorescence quantum yield (Φf) is exceptionally low, typically in the range of 0.002 to 0.006.[5] This poor emission is attributed to the n-π* character of its lowest excited singlet state, which promotes rapid and efficient intersystem crossing to the triplet state, a non-radiative decay pathway.[5] Consequently, the fluorescence lifetimes are extremely short, often in the picosecond range (5-18 ps).[5]

Strategies for Enhancing NDI Fluorescence: The Power of Core Substitution

The most effective strategy for transforming weakly fluorescent NDIs into highly emissive dyes is the introduction of electron-donating substituents directly onto the naphthalene (B1677914) core. This approach creates a "push-pull" system, modulating the electronic energy levels and altering the nature of the lowest excited state.

Substituting the core with amino groups (-NH₂) is particularly effective. These electron-donating groups raise the energy of the n-π* transition while lowering the energy of the π-π* transition, making the latter the dominant and emissive excited state. This leads to a dramatic increase in fluorescence quantum yield. For instance, a bis-NH₂ substituted NDI has been reported with a remarkable quantum yield of approximately 81% in toluene (B28343) and 68% in DMSO.[2] These core-substituted NDIs (cNDIs) exhibit significant red-shifts in both absorption and emission, pushing their operational range into the visible and near-infrared regions, which is highly desirable for biological applications.[2][6]

Factors Modulating NDI Fluorescence

The fluorescence of NDI derivatives is highly sensitive to their environment. Understanding these factors is crucial for designing NDI-based sensors and probes.

Solvent Effects

The polarity of the solvent can significantly influence the photophysical properties of NDIs, a phenomenon known as solvatochromism.[7] For NDIs with intramolecular charge transfer (ICT) character, an increase in solvent polarity often leads to a red shift in the emission spectrum.[8] This is because more polar solvents stabilize the charge-separated excited state more than the ground state. However, this stabilization can also open up non-radiative decay channels, leading to a decrease in fluorescence quantum yield and lifetime in highly polar solvents like DMSO and acetonitrile.[8][9][10] Some NDI-based polymers have been designed as fluorescent sensors that exhibit distinct color changes in the presence of specific aromatic solvents due to charge-transfer interactions.[11]

pH Sensitivity and "Turn-On" Sensing

NDIs functionalized with amine groups can act as highly effective "turn-on" fluorescent pH sensors.[3] In their neutral, free-base form, these molecules are often non-emissive due to an efficient fluorescence quenching pathway known as Twisted Intramolecular Charge Transfer (TICT). In the excited state, rotation around the C-N bond leads to a non-planar, charge-separated TICT state that deactivates non-radiatively.[1][3]

Upon protonation of the amine in acidic conditions, the lone pair of electrons is no longer available to participate in the ICT process. This blocks the formation of the TICT state, forcing the molecule to relax through radiative decay and thus "turning on" a strong fluorescence emission.[3] This mechanism is the basis for developing NDI probes that selectively stain acidic organelles like lysosomes in living cells.[1]

Aggregation Effects: Quenching and Enhancement

The planar structure of the NDI core promotes strong π-π stacking, leading to self-assembly and aggregation, especially in aqueous environments.[12] Aggregation can have two opposing effects on fluorescence:

-

Aggregation-Caused Quenching (ACQ): This is the more common phenomenon, where the formation of aggregates creates non-radiative decay pathways, quenching fluorescence. Water, in particular, is known to facilitate ACQ.[12]

-

Aggregation-Induced Emission (AIE): In some specifically designed systems, aggregation can restrict intramolecular rotations or vibrations that would otherwise lead to non-radiative decay in the monomeric state. This restriction of intramolecular motion (RIM) blocks non-emissive channels and opens up a radiative pathway, leading to a significant enhancement of fluorescence upon aggregation.[12][13]

The specific arrangement of molecules in the aggregate (e.g., H-aggregates vs. J-aggregates) further dictates the optical properties.[14][15]

Fluorescence Quenching Mechanisms

Beyond the intrinsic properties and environmental factors, the fluorescence of NDIs can be quenched by external molecules through several mechanisms.

-

Photoinduced Electron Transfer (PET): Due to their electron-deficient nature, NDIs are excellent electron acceptors. Their fluorescence can be effectively quenched by electron-donor molecules in a process where an electron is transferred from the donor to the excited NDI.[5] This forms the basis of many NDI-based sensors. The NDI anion radical, formed upon reduction, is itself a species of interest and its doublet excited state can act as a potent one-electron reductant.[16]

-

Dynamic and Static Quenching: Quenching can occur through diffusion-controlled collisions between the fluorophore and the quencher (dynamic) or through the formation of a non-fluorescent ground-state complex (static).[17][18] For example, the fluorescence of an NDI derivative can be quenched by copper (II) ions through a dynamic mechanism.[17]

Data Presentation: Photophysical Properties of NDI Derivatives

The following tables summarize key quantitative data for representative NDI compounds from the literature.

Table 1: Photophysical Properties of N-Substituted NDI Derivatives in Acetonitrile (Data sourced from[5])

| Compound | Substituent (R) | λ_abs (nm) | ε_max (M⁻¹cm⁻¹) | Φ_f (Quantum Yield) | τ_f (ps) |

| I | Phenyl | 377 | 31700 | 0.002 | 5.0 |

| III | p-Tolyl | 376 | 32800 | 0.004 | 12.4 |

| IV | α-Naphthyl | 377 | 33000 | 0.005 | 15.5 |

| V | n-Butyl | 377 | 33400 | 0.006 | 18.0 |

| VI | n-Dodecyl | 377 | 33900 | 0.006 | 18.0 |

| VII | Cyclohexyl | 378 | 30600 | 0.004 | 12.4 |

Table 2: Photophysical Properties of Core-Substituted NDI Derivatives (Data sourced from[2][9][10][19])

| Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f (Quantum Yield) | τ_f (ns) |

| bis-NH₂ | Toluene | - | - | ~0.81 | - |

| bis-NH₂ | DMSO | - | - | ~0.68 | - |

| Amino- & Chloro- (varied amine) | Aq. Buffer | >500 | >500 | up to 0.39 | - |

| Symmetrical Amino- | Chloroform | - | - | - | ~10 |

| Symmetrical Amino- | Methanol | - | - | - | ~8 |

| Symmetrical Amino- | Water | - | - | - | ~4 |

Experimental Protocols

General Synthesis of N,N'-Disubstituted Naphthalenediimides

This protocol describes a common method for synthesizing NDI compounds by condensing 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines.[5]

Materials:

-

1,4,5,8-Naphthalenetetracarboxylic dianhydride

-

Primary amine (e.g., n-butylamine, aniline) (2.5-3 molar equivalents)

-

m-Cresol (B1676322) (solvent)

-

Isoquinoline (B145761) (catalyst, optional)

-

Chloroform

Procedure:

-

Dissolve 1,4,5,8-naphthalenetetracarboxylic dianhydride (1 eq.) and the desired primary amine (2.5-3 eq.) in m-cresol in a round-bottom flask equipped with a condenser.

-

Add a few drops of isoquinoline as a catalyst.

-

Heat the mixture gradually to 160-180 °C under a nitrogen atmosphere.

-

Maintain this temperature and stir for 6-8 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of acetone to precipitate the crude product.

-

Filter the precipitate, wash with acetone, and dry.

-

For further purification, re-dissolve the crude product in chloroform, and re-precipitate by adding it to acetone. Filter and dry the purified product.

-

Characterize the final product using IR, NMR, and Mass Spectrometry.

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the relative method for determining the fluorescence quantum yield (Φf) using a well-characterized standard.[20][21]

Materials & Equipment:

-

UV-Vis Spectrophotometer

-

Corrected Fluorescence Spectrometer

-

10 mm path length quartz cuvettes

-

Fluorescence standard with a known quantum yield (e.g., anthracene, quinine (B1679958) sulfate)

-

Test compound

-

Spectroscopic grade solvent

Procedure:

-

Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the test compound. The standard should be soluble in the same solvent as the test compound.

-

Prepare Stock Solutions: Prepare stock solutions of both the test compound and the standard in the chosen solvent.

-

Prepare Dilutions: Prepare a series of five to six dilutions for both the standard and the test compound. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 AU. This minimizes inner filter effects.[20]

-

Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λ_ex).

-

Measure Fluorescence: Record the fully corrected fluorescence emission spectrum for each solution using the same λ_ex.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the test sample, create a plot of integrated fluorescence intensity versus absorbance at λ_ex.

-

Calculate Gradients: Determine the gradient (slope) of the straight line for both plots. The plot should be linear, confirming the absence of significant inner filter effects.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φ_test):

Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent used for the test and standard solutions (if the solvents are the same, this term cancels out).

-

test and std refer to the test compound and the standard, respectively.

-

Visualizations

Caption: Factors influencing the core fluorescence properties of NDI compounds.

Caption: Mechanism of a "Turn-On" NDI-based fluorescent pH sensor.

Caption: Experimental workflow for determining fluorescence quantum yield.

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthalene diimides as red fluorescent pH sensors for functional cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Fluorescence emission and quenching studies with naphthyl diimides [photobiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing [mdpi.com]

- 9. research.monash.edu [research.monash.edu]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Assembly of naphthalenediimide conjugated peptides: aggregation induced changes in fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorescence from an H-aggregated naphthalenediimide based peptide: photophysical and computational investigation of this rare phenomenon - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Photoinduced electron transfer from the naphthalene diimide anion radical doublet excited state - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00190K [pubs.rsc.org]

- 17. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Water-soluble naphthalene diimides: synthesis, optical properties, and colorimetric detection of biogenic amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. chem.uci.edu [chem.uci.edu]

- 21. Making sure you're not a bot! [opus4.kobv.de]

Quantum Chemical Calculations for Naphthalenediimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalenediimide (NDI) derivatives represent a versatile class of organic molecules with significant potential across various scientific disciplines, including organic electronics, energy storage, and medicinal chemistry. Their electron-accepting nature, rigid planar structure, and tunable photophysical properties make them ideal candidates for advanced materials and therapeutic agents. Quantum chemical calculations have become an indispensable tool for understanding the structure-property relationships of NDI derivatives, enabling the rational design of novel compounds with tailored functionalities. This technical guide provides an in-depth overview of the computational methodologies employed in the study of NDI derivatives, presents key quantitative data, and illustrates fundamental concepts through clear diagrams.

Core Computational Approaches

Density Functional Theory (DFT) is the most widely used quantum chemical method for investigating the electronic structure and properties of Naphthalenediimide (NDI) derivatives.[1][2] This is due to its favorable balance between computational cost and accuracy. Several studies have employed various DFT functionals and basis sets to predict the behavior of these molecules.

A common choice for the level of theory is the B3LYP hybrid functional combined with the 6-31G(d,p) or 6-311++g(d,p) basis sets.[1][3][4][5][6][7][8] Other functionals like PBE0, TPSSh, and wB97XD have also been utilized, particularly for studying photophysical properties.[9] The choice of functional and basis set can influence the calculated properties, and it is crucial to select a level of theory that is appropriate for the specific property of interest. For instance, long-range corrected functionals such as wB97XD are often preferred for calculations involving charge transfer excitations.[9]

The typical computational workflow for studying NDI derivatives is outlined below:

Caption: A generalized workflow for the quantum chemical study of NDI derivatives.

Key Calculated Properties and Their Significance

Quantum chemical calculations provide valuable insights into a range of properties that are crucial for the application of NDI derivatives.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.[3][4] A smaller HOMO-LUMO gap generally implies easier electronic excitation and is often desirable for applications in organic electronics.

Ionization Potential (IP) and Electron Affinity (EA): The ionization potential represents the energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added. These parameters are crucial for understanding the charge transport characteristics of NDI derivatives in electronic devices.

Reorganization Energy (λ): The reorganization energy is a critical parameter for evaluating the charge transport efficiency of a material.[10] It quantifies the energy required for the structural relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are desirable for efficient charge transport. The reorganization energy can be conceptually broken down as follows:

Caption: Relationship between molecular geometries in different charge states for calculating reorganization energy.

Redox Potentials: The redox potential determines the ease with which a molecule can be oxidized or reduced. For applications in batteries and electrochromic devices, the redox potential is a critical parameter that governs the device's performance.[3][4]

Data Presentation: Calculated Properties of NDI Derivatives

The following tables summarize key quantitative data from various computational studies on NDI derivatives.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected NDI Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

| NDI | -7.60 | -4.40 | 3.20 | Not Specified | [11] |

| NDI Analogue (P) | -6.53 | -3.51 | 3.02 | B3LYP/6-311++g(d,p) | [3][4] |

| NDI Analogue (S) | -6.78 | -3.83 | 2.95 | B3LYP/6-311++g(d,p) | [3][4] |

| NDI Analogue (Se) | -6.64 | -3.83 | 2.81 | B3LYP/6-311++g(d,p) | [3][4] |

| NDI-L-NDT | -5.48 | -3.52 | 1.96 | Not Specified | [10][12] |

| NDI-A-NDT | -5.57 | -3.42 | 2.15 | Not Specified | [10][12] |

Table 2: Reorganization Energies for Charge Transport in NDI Copolymers

| Copolymer | Electron Reorganization Energy (λe) (eV) | Hole Reorganization Energy (λh) (eV) | Computational Method | Reference |

| NDI-L-NDT | 0.28 | 0.25 | Not Specified | [10] |

| NDI-A-NDT | 0.30 | 0.27 | Not Specified | [10] |

Experimental and Computational Protocols

A detailed and reproducible computational protocol is essential for obtaining reliable results. Below are generalized methodologies based on the cited literature.

Geometry Optimization and Frequency Calculations:

-

Initial Structure: The initial 3D structure of the NDI derivative is built using molecular modeling software.

-

Optimization: The geometry is optimized using a DFT method, for example, the B3LYP functional with the 6-31G(d,p) basis set, in the gas phase or with a solvent model.[1]

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Electronic Properties:

-

HOMO and LUMO Energies: These are obtained directly from the output of the geometry optimization calculation.

-

Ionization Potential and Electron Affinity: These can be calculated adiabatically (difference in total energy between the neutral and ionized optimized geometries) or vertically (energy difference at the neutral geometry).

-

Reorganization Energy: The reorganization energy for electron (λe) and hole (λh) transport is typically calculated using the following equations, which involve single-point energy calculations on different geometries:

-

λh = (E+(N) - E+(+)) + (EN(+) - EN(N))

-

λe = (E-(N) - E-(-)) + (EN(-) - EN(N)) Where:

-

E+(N) is the energy of the cation at the neutral geometry.

-

E+(+) is the energy of the cation at the optimized cation geometry.

-

EN(+) is the energy of the neutral molecule at the cation geometry.

-

EN(N) is the energy of the neutral molecule at the optimized neutral geometry.

-

E-(N) is the energy of the anion at the neutral geometry.

-

E-(-) is the energy of the anion at the optimized anion geometry.

-

EN(-) is the energy of the neutral molecule at the anion geometry.

-

-

Calculation of Redox Potentials:

The redox potential can be estimated using thermodynamic cycles, such as the one depicted below for a reduction process. This involves calculating the Gibbs free energy of the species in the gas phase and their solvation energies.

Caption: A Born-Haber cycle used to calculate the reduction potential of a molecule A.

Applications in Drug Development

Beyond materials science, quantum chemical calculations are also valuable in the context of drug development. For instance, NDI and naphthalimide derivatives have been investigated as anticancer and antiviral agents.[13][14][15] Computational studies, including molecular docking, can predict the binding affinity of these compounds to biological targets such as proteins and DNA.[13][14] DFT calculations can provide insights into the electronic properties that govern these interactions, such as the molecule's electrostatic potential and its ability to participate in charge-transfer processes.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for understanding and predicting the properties of naphthalenediimide derivatives. By enabling the systematic investigation of structure-property relationships, these computational tools facilitate the rational design of novel NDI-based materials and molecules for a wide range of applications, from organic electronics to medicine. This guide has provided an overview of the key computational methodologies, presented relevant quantitative data, and illustrated the underlying concepts, serving as a valuable resource for researchers in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT [cup.uni-muenchen.de]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with non-Protein Amino Acids. | Semantic Scholar [semanticscholar.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Metallocene-Naphthalimide Derivatives: The Effect of Geometry, DFT Methodology, and Transition Metals on Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Computational Design of Isomeric Naphthalenediimide–Naphthodithiophene (NDI–NDT) Copolymers for Organic Electronics | CoLab [colab.ws]

- 13. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents [frontiersin.org]

- 15. Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 1,4,5,8-Naphthalenetetracarboxylic Acid: A Technical Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Naphthalenetetracarboxylic acid and its derivatives, particularly the diimides (NDIs), have emerged from the realm of traditional dyes and pigments to become a focal point of cutting-edge research in medicine and materials science. The unique planar, electron-deficient aromatic core of the NDI scaffold provides a versatile platform for the development of innovative solutions to complex challenges. This technical guide explores the forefront of NDI applications, with a primary focus on their groundbreaking role as G-quadruplex stabilizing agents in anticancer therapy and their promising performance in next-generation energy storage and environmental remediation. Through a comprehensive review of recent findings, this document provides researchers, scientists, and drug development professionals with the essential data, experimental protocols, and mechanistic insights to accelerate discovery and innovation in their respective fields.

Anticancer Therapeutics: Targeting G-Quadruplex DNA

A paradigm shift in cancer therapy involves targeting non-canonical DNA structures like G-quadruplexes (G4s). These four-stranded structures, prevalent in telomeric regions and oncogene promoters, are implicated in cancer cell proliferation and survival. Naphthalene (B1677914) diimides have been identified as potent G4 stabilizing agents, leading to the disruption of cancer cell processes and inducing cell death.[1][2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Naphthalene diimide derivatives exert their anticancer effects through several interconnected pathways. By binding to and stabilizing G-quadruplex structures in telomeres and oncogene promoters, they trigger a cascade of events detrimental to cancer cells.[2][3] This includes the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells, and the downregulation of oncogenes like BCL-2, which is involved in preventing apoptosis (programmed cell death).[4][5] The stabilization of telomeric G4s can also lead to telomere uncapping, initiating a DNA damage response that can result in cell cycle arrest, senescence, and ultimately, apoptosis.[1]

Quantitative Analysis of Anticancer Activity

The efficacy of various NDI derivatives has been quantified through in vitro studies, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth. The thermal stabilization of G-quadruplex DNA upon NDI binding is measured by the change in melting temperature (ΔTm), providing a direct assessment of ligand efficacy.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target G-Quadruplex | ΔTm (°C) | Reference |

| Asymmetric NDI 3c | SMMC-7721 (Hepatoma) | 1.48 ± 0.43 | - | - | [6] |

| Asymmetric NDI 3c | Hep G2 (Hepatoma) | 1.70 ± 0.53 | - | - | [6] |

| Asymmetric NDI 3c | QSG-7701 (Normal Hepatocyte) | 7.11 ± 0.08 | - | - | [6] |

| H-NDI-NMe2 | SKMel-5 (Melanoma) | 1.75 ± 0.18 | Telomeric | - | [7] |

| H-NDI-NMe2 | H69 (Small Cell Lung Cancer) | 1.18 ± 0.04 | Telomeric | - | [7] |

| Tetra-substituted NDI | Imatinib-resistant GIST | Sub-micromolar | BCL-2 promoter | Strong stabilization | [4] |

Experimental Protocols

A general procedure for synthesizing asymmetric NDI derivatives involves a multi-step process starting from 1,4,5,8-naphthalenetetracarboxylic dianhydride.

-

Mono-functionalization: The starting dianhydride is reacted with a primary amine in a high-boiling point solvent like DMF or water with pH adjustment to yield a monoimide-monoanhydride intermediate.[6]

-

Second Imide Formation: The intermediate is then reacted with a different primary amine to introduce the second, distinct side chain, resulting in the asymmetric NDI.[6]

-

Purification: The final product is purified using techniques such as column chromatography.[6]

This assay determines the cytotoxic effects of NDI compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[8][9]

-

Compound Treatment: Cells are treated with varying concentrations of the NDI derivative for a specified period (e.g., 48 hours).[7][8]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.[7][9]

This assay measures the ability of an NDI ligand to stabilize a G-quadruplex structure.

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore, e.g., FAM and TAMRA).[10][11]

-

Assay Setup: The labeled oligonucleotide is mixed with the NDI ligand in a suitable buffer.[10][11]

-

Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence of the donor is monitored. As the G-quadruplex unfolds, the distance between the FRET pair increases, leading to a change in fluorescence.[10][11]

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined. The change in melting temperature (ΔTm) in the presence of the ligand compared to its absence indicates the degree of stabilization.[11]

Signaling Pathway Visualization

Caption: NDI-mediated G-quadruplex stabilization signaling pathway.

Advanced Materials: Energy and Environment

The applications of this compound and its derivatives extend beyond medicine into the realm of advanced materials, where their unique electronic and structural properties are being harnessed for energy storage and environmental applications.

Organic Anode Materials for Lithium-Ion Batteries

Derivatives of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) are being investigated as high-performance anode materials for lithium-ion batteries. These organic materials offer the potential for more sustainable and tunable battery technologies compared to traditional inorganic materials.

Quantitative Analysis of Electrochemical Performance

The performance of NTCDA-based anodes is evaluated by their specific capacity, cycling stability, and rate capability.

| Anode Material | Initial Discharge Capacity (mA h g⁻¹) | Current Density (A g⁻¹) | Cycle Number | Capacity Retention (%) | Reference |

| TNTCDA-NiPc | 859.8 | 2 | 379 | 135.3 | [12] |

| NTCDA | 247.4 | 2 | 627 | 55.96 | [12] |

Photocatalysis for Environmental Remediation

Heterojunctions formed between NTCDA and graphitic carbon nitride (g-C3N4) have demonstrated enhanced photocatalytic activity for the production of hydrogen peroxide (H2O2), a powerful oxidizing agent for water purification and a potential green fuel.[12][13]

Quantitative Analysis of Photocatalytic Activity

The efficiency of these photocatalysts is measured by the rate of H2O2 production under visible light irradiation.

| Photocatalyst | H2O2 Production Rate Increase (vs. pure g-C3N4) | Reference |

| NTCDA/g-C3N4 Heterojunction | 410% | [13] |

Experimental Protocols

-

Synthesis of g-C3N4: Typically synthesized by thermal polymerization of nitrogen-rich precursors like melamine (B1676169) or dicyandiamide.[13]

-

Heterojunction Formation: A physical mixing or in-situ growth method is used to combine NTCDA with the synthesized g-C3N4.[13]

-

Characterization: The resulting heterojunction material is characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and Fourier-transform infrared (FTIR) spectroscopy to confirm its structure and morphology.[13]

-

Electrode Preparation: The active material (NTCDA derivative) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then coated onto a current collector (e.g., copper foil).[14][15]

-

Cell Assembly: The prepared electrode is assembled into a coin cell with a lithium metal counter electrode, a separator, and an electrolyte.[14][15]

-

Electrochemical Measurements: The cell is subjected to galvanostatic charge-discharge cycling at various current densities to evaluate its specific capacity, cycling stability, and rate capability. Electrochemical impedance spectroscopy (EIS) can be used to study the internal resistance and charge transfer kinetics.[16][17]

-

Catalyst Suspension: The NTCDA/g-C3N4 photocatalyst is suspended in an aqueous solution.[13]

-

Irradiation: The suspension is irradiated with a visible light source.[13]

-

H2O2 Quantification: The concentration of H2O2 produced in the solution over time is measured, typically using a colorimetric method with a suitable indicator.[18]

Workflow and Mechanism Visualization

Caption: Workflow for NTCDA in battery and photocatalysis applications.

Conclusion

The derivatives of this compound, particularly the naphthalene diimides, represent a highly versatile and promising class of molecules with significant potential to address critical challenges in healthcare and technology. In the realm of oncology, their ability to selectively target and stabilize G-quadruplex DNA structures opens up new avenues for the development of more effective and less toxic cancer therapies. In materials science, their unique electronic properties are paving the way for the creation of next-generation energy storage devices and efficient photocatalytic systems for environmental remediation. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and developers, fostering further exploration and innovation in these exciting and impactful fields. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of even more novel and transformative applications in the years to come.

References

- 1. Mechanism of the Antiproliferative Activity of Some Naphthalene Diimide G-Quadruplex Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A naphthalene diimide G-quadruplex ligand inhibits cell growth and down-regulates BCL-2 expression in an imatinib-resistant gastrointestinal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,4,5,8-Naphthalene tetracarboxylate dianhydride/g-C 3 N 4 van der Waals heterojunctions exhibit enhanced photochemical H 2 O 2 production and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07473C [pubs.rsc.org]

- 13. 1,4,5,8-Naphthalene tetracarboxylate dianhydride/g-C3N4 van der Waals heterojunctions exhibit enhanced photochemical H2O2 production and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06885D [pubs.rsc.org]

- 17. powdermetallurgy.com [powdermetallurgy.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Charge-Transfer Complexes of Naphthalenediimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of charge-transfer (CT) complexes involving naphthalenediimides (NDIs). NDIs are a class of electron-deficient aromatic compounds that readily form CT complexes with a variety of electron donors, leading to unique photophysical and electrochemical properties. These properties make NDI-based CT complexes promising candidates for applications in materials science, sensor technology, and particularly in drug development as probes for biological macromolecules like G-quadruplex DNA.

Formation of Naphthalenediimide Charge-Transfer Complexes

Naphthalenediimides, with their extended π-system and electron-withdrawing imide groups, act as excellent electron acceptors. When they interact with electron-rich molecules (donors), a non-covalent association occurs, characterized by the transfer of partial electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the NDI acceptor. This interaction results in the formation of a charge-transfer complex, which often exhibits new optical and electronic properties, most notably a distinct CT absorption band in the UV-Vis spectrum.

Synthesis of Naphthalenediimide Derivatives

The versatility of NDI chemistry allows for functionalization at both the imide nitrogens and the aromatic core. This enables the tuning of their electronic properties and solubility. A general synthetic route to N,N'-disubstituted naphthalenediimides involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines.

A representative synthesis of an N,N'-bis(phosphonomethyl)-1,4,5,8-naphthalenediimide is achieved through the condensation of naphthalene-1,4,5,8-tetracarboxylic dianhydride with (aminomethyl)phosphonic acid in a high-boiling solvent like N,N'-dimethylformamide (DMF) or imidazole (B134444) under reflux.[1]

Experimental Characterization of NDI Charge-Transfer Complexes

The formation and properties of NDI-based CT complexes are investigated using a suite of spectroscopic and electrochemical techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary tool for detecting and characterizing charge-transfer complexes. The formation of a CT complex is typically evidenced by the appearance of a new, long-wavelength absorption band that is absent in the spectra of the individual donor and acceptor molecules.[2] The position and intensity of this CT band provide information about the electronic interaction between the donor and acceptor.

Experimental Protocol: UV-Vis Titration for Association Constant (Ka) Determination

The association constant (Ka) of a CT complex can be determined using the Benesi-Hildebrand method.[3][4] This involves a titration experiment where the concentration of one component (e.g., the donor) is varied while the concentration of the other (the NDI acceptor) is held constant.

-

Preparation of Stock Solutions: Prepare stock solutions of the NDI acceptor and the electron donor in a suitable, transparent solvent (e.g., chloroform, methanol).

-